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Introduction
NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain

of the human p75 neurotrophin receptor (p75NTR). It has been identified as a potent inducer of

neural apoptosis.[1] In the context of neuroblastoma, a pediatric cancer originating from neural

crest cells, the p75NTR receptor is a key player in mediating cell fate. Activation of p75NTR

signaling can lead to apoptosis, suggesting that agents targeting this pathway, such as NTR
368, hold therapeutic potential.

These application notes provide a comprehensive guide for the in vitro use of NTR 368 in

neuroblastoma cell lines. The protocols detailed below cover cell line selection, peptide

handling and delivery, and methods for assessing the biological effects of NTR 368, including

its impact on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action
NTR 368 is derived from the "chopper" domain of p75NTR, a region implicated in the initiation

of apoptotic signaling. While the precise mechanism of NTR 368 is not fully elucidated, it is

hypothesized to mimic the pro-apoptotic signaling cascade initiated by the full-length p75NTR.

This pathway is often independent of ligand binding to the extracellular domain and is thought

to involve the c-Jun N-terminal kinase (JNK) signaling cascade, ultimately leading to the

activation of caspases and programmed cell death.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b599692?utm_src=pdf-interest
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://jnm.snmjournals.org/content/47/6/981
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://www.benchchem.com/product/b599692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Table 1: Illustrative Quantitative Data for NTR 368 in Neuroblastoma Cells

Parameter
Neuroblastoma
Cell Line

Illustrative Value Assay

IC50
SH-SY5Y (p75NTR-

positive)
10-50 µM (estimated) MTT Assay (72h)

Apoptosis Rate
SH-SY5Y (p75NTR-

positive)
40-60% (at 2x IC50)

Annexin V/PI Staining

(48h)

Caspase-3 Activation
SH-SY5Y (p75NTR-

positive)

3-5 fold increase (at

2x IC50)

Caspase-3 Activity

Assay (24h)

JNK Phosphorylation
SH-SY5Y (p75NTR-

positive)

2-4 fold increase (at

IC50)
Western Blot (6h)

Note: The values presented in this table are for illustrative purposes and are based on typical

outcomes for pro-apoptotic peptides in sensitive cell lines. Researchers should perform their

own dose-response experiments to determine the precise values for their specific experimental

conditions.

Experimental Protocols
Cell Line Selection and Culture
Rationale: The response to NTR 368 is dependent on the intrinsic apoptotic machinery of the

neuroblastoma cell line. It is recommended to use a cell line with known expression of p75NTR

and sensitivity to apoptotic stimuli. The SH-SY5Y cell line is a commonly used model in

neuroblastoma research and is known to express p75NTR.

Protocol:

Cell Culture:

Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's

Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum
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(FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Passage cells at approximately 80% confluency using trypsin-EDTA.

NTR 368 Peptide Handling and Delivery
Rationale: NTR 368 is a cytoplasmic peptide and requires an effective delivery method to cross

the cell membrane and reach its intracellular target. The use of a cell-penetrating peptide

(CPP) like TAT is a common and effective strategy.

Protocol:

Peptide Reconstitution:

Reconstitute lyophilized NTR 368 (or NTR 368-TAT conjugate) in sterile, nuclease-free

water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM.

Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or

-80°C.

Peptide Delivery using a CPP:

Synthesize or procure NTR 368 covalently linked to a CPP, such as the TAT peptide

(GRKKRRQRRRPQ), at the N-terminus.

On the day of the experiment, dilute the NTR 368-TAT stock solution to the desired final

concentrations in serum-free medium.

Remove the growth medium from the cultured neuroblastoma cells and wash once with

sterile PBS.

Add the NTR 368-TAT-containing serum-free medium to the cells.

Incubate for 4-6 hours to allow for peptide internalization.

After the incubation period, replace the treatment medium with complete growth medium.
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Cell Viability Assay (MTT Assay)
Rationale: To determine the cytotoxic effects of NTR 368 and calculate its IC50 value.

Protocol:

Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells

per well and allow them to adhere overnight.

Treatment: Treat the cells with a range of NTR 368 concentrations (e.g., 0.1, 1, 10, 50, 100

µM) for 24, 48, and 72 hours. Include a vehicle-only control.

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
Rationale: To quantify the percentage of apoptotic and necrotic cells following NTR 368
treatment.

Protocol:

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with NTR 368 at the

desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating

cells.

Staining:
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Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry.

Annexin V-positive, PI-negative cells are considered early apoptotic.

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot for Signaling Pathway Analysis
Rationale: To investigate the activation of the JNK signaling pathway and the cleavage of key

apoptotic proteins like caspase-3.

Protocol:

Cell Lysis: Treat cells with NTR 368 for various time points (e.g., 0, 1, 6, 12, 24 hours). Lyse

the cells in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies against phospho-JNK, total JNK, cleaved caspase-3, and

a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Densitometry: Quantify the band intensities to determine the relative changes in protein

expression and phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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